molecular formula C12H15BrN2OS B1457352 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide CAS No. 1351620-65-9

3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide

Cat. No. B1457352
CAS RN: 1351620-65-9
M. Wt: 315.23 g/mol
InChI Key: FYFMLWJEINNVNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as benzo[d]thiazol derivatives, has been reported in the literature . A typical synthesis might involve the reaction of benzo[d]thiazol-2-ol with an alkyl bromide or substituted brominated benzyl compound in the presence of anhydrous K2CO3 and DMF .

Scientific Research Applications

Synthesis and Chemical Reactions

3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide is involved in various chemical reactions and synthesis processes. For instance, it is produced through nucleophilic substitution reactions involving bromobenzo compounds and a series of nucleophiles, resulting in derivatives with potential applications in various fields, including pharmaceuticals and material sciences (Mataka et al., 1992). Additionally, the compound is part of regioselective synthesis processes that yield novel derivatives with antibacterial properties, indicating its potential use in developing new antimicrobial agents (Abbasi Shiran et al., 2013).

Catalysis and Material Science

In the field of material science and catalysis, 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide derivatives are used to create stable crystalline ligands for metal complexes. These complexes are tested for catalytic applications, for instance, in Suzuki type C−C cross-coupling reactions, indicating the compound’s role in facilitating chemical transformations and possibly enhancing industrial chemical processes (Dastgir et al., 2006).

Synthesis of Heterocyclic Compounds

The compound is also involved in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. For example, it is used in the synthesis of thiazolidines and oxazolidines, compounds known for their diverse biological activities and potential therapeutic applications (Badr et al., 1981). This showcases the compound's role in advancing pharmaceutical research and development.

Antibacterial and Analgesic Research

3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide and its derivatives are researched for their potential antibacterial and analgesic properties. Studies have synthesized novel derivatives and evaluated their antibacterial activities against various bacterial strains, suggesting its importance in the search for new antimicrobial agents (Abbasi Shiran et al., 2013). Moreover, some derivatives have been investigated for their analgesic properties, providing insights into the compound's potential for pain management (Demchenko et al., 2018).

properties

IUPAC Name

4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-imine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS.BrH/c1-3-8-14-11-9(15-4-2)6-5-7-10(11)16-12(14)13;/h3,5-7,13H,1,4,8H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFMLWJEINNVNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N)N2CC=C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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